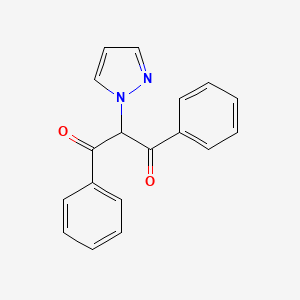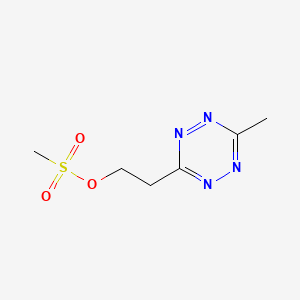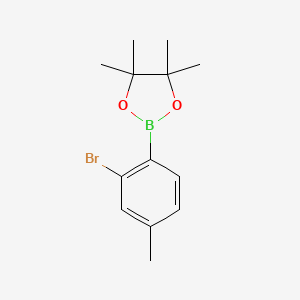
Octakis(3-thioacetopropyl)octasilsesquioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis(3-thioacetopropyl)octasilsesquioxane: is a polyhedral oligomeric silsesquioxane (POSS) derivative It is characterized by a three-dimensional, highly symmetrical cage structure with eight silicon atoms at its core, each bonded to a 3-thioacetopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octakis(3-thioacetopropyl)octasilsesquioxane typically involves the hydrosilylation of allyl thioacetate with octakis(dimethylsiloxy)octasilsesquioxane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst and is carried out in an inert solvent like toluene . The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to optimize yield and purity. The product is then purified through techniques such as column chromatography or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octakis(3-thioacetopropyl)octasilsesquioxane can undergo oxidation reactions, where the thioacetate groups are oxidized to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can also undergo reduction reactions, where the thioacetate groups are reduced to thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can occur at the thioacetate groups, where they are replaced by other functional groups. This can be achieved using nucleophiles like amines or alcohols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions include room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include low temperatures and inert atmosphere.
Substitution: Amines, alcohols; reaction conditions include basic medium and moderate temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Octakis(3-thioacetopropyl)octasilsesquioxane is used as a building block for the synthesis of hybrid materials. Its unique cage structure allows for the incorporation of various functional groups, making it a versatile precursor for advanced materials .
Biology and Medicine: In biological research, this compound is explored for its potential as a drug delivery vehicle. The thioacetate groups can be modified to attach bioactive molecules, enabling targeted delivery and controlled release.
Industry: In the industrial sector, this compound is used in the development of high-performance coatings, adhesives, and composites. Its ability to enhance the thermal and mechanical properties of materials makes it valuable in various applications .
Mécanisme D'action
The mechanism of action of octakis(3-thioacetopropyl)octasilsesquioxane is primarily based on its ability to form stable, three-dimensional networks. The thioacetate groups can interact with various substrates through covalent bonding or coordination interactions. This allows the compound to act as a crosslinking agent, enhancing the structural integrity and stability of the materials it is incorporated into .
Comparaison Avec Des Composés Similaires
- Octakis(3-bromopropyl)octasilsesquioxane
- Octakis(3-iodopropyl)octasilsesquioxane
- Octakis(3-chloropropyl)octasilsesquioxane
Comparison: Octakis(3-thioacetopropyl)octasilsesquioxane is unique due to the presence of thioacetate groups, which provide distinct chemical reactivity compared to halogenated derivatives. While halogenated silsesquioxanes are primarily used for their reactivity in halogen exchange reactions, the thioacetate groups in this compound offer additional functionality for oxidation, reduction, and substitution reactions .
Propriétés
IUPAC Name |
S-[3-[3,5,7,9,11,13,15-heptakis(3-acetylsulfanylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72O20S8Si8/c1-33(41)61-17-9-25-69-49-70(26-10-18-62-34(2)42)52-73(29-13-21-65-37(5)45)54-71(50-69,27-11-19-63-35(3)43)56-75(31-15-23-67-39(7)47)57-72(51-69,28-12-20-64-36(4)44)55-74(53-70,30-14-22-66-38(6)46)59-76(58-73,60-75)32-16-24-68-40(8)48/h9-32H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMRXDHZJVLOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C)CCCSC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72O20S8Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Calix[7]hydroquinone](/img/structure/B6318946.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B6318959.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)




